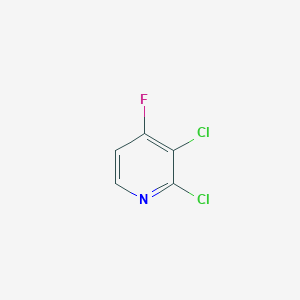

2,3-Dichloro-4-fluoropyridine

CAS No.:

Cat. No.: VC15744271

Molecular Formula: C5H2Cl2FN

Molecular Weight: 165.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2Cl2FN |

|---|---|

| Molecular Weight | 165.98 g/mol |

| IUPAC Name | 2,3-dichloro-4-fluoropyridine |

| Standard InChI | InChI=1S/C5H2Cl2FN/c6-4-3(8)1-2-9-5(4)7/h1-2H |

| Standard InChI Key | KTXLKTOMNJDCRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1F)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

2,3-Dichloro-4-fluoropyridine (molecular formula: C₅H₂Cl₂FN) features a pyridine ring substituted with chlorine atoms at positions 2 and 3 and a fluorine atom at position 4. This arrangement creates distinct electronic effects due to the electron-withdrawing nature of halogens, which influence reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The molecular weight is 165.98 g/mol, consistent with dichloro-fluoropyridine isomers.

Table 1: Comparative Properties of Dichloro-Fluoropyridine Isomers

| Compound | Substituent Positions | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2,3-Dichloro-4-fluoropyridine | 2-Cl, 3-Cl, 4-F | 165.98 | Not reported | ~1.45 (estimated) |

| 2,3-Dichloro-5-fluoropyridine | 2-Cl, 3-Cl, 5-F | 165.98 | 174 | 1.498 |

| 2,4-Dichloro-3-fluoropyridine | 2-Cl, 4-Cl, 3-F | 165.98 | Not reported | ~1.47 (estimated) |

The 4-fluoro isomer’s steric and electronic profile differs from the 5-fluoro analog due to fluorine’s proximity to the nitrogen atom, which may enhance ring electron deficiency and alter regioselectivity in reactions.

Synthesis and Synthetic Challenges

Halogen Exchange Reactions

-

Temperature: Excessively high temperatures (>160°C) promote decomposition or over-fluorination.

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (Bu₄NBr) improve fluoride ion availability, enhancing selectivity.

Catalytic Cyclization

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the 4-fluoro isomer is unavailable, analogs suggest:

-

Boiling Point: Estimated at 160–170°C, slightly lower than the 5-fluoro isomer due to reduced dipole interactions.

-

Solubility: Limited solubility in polar solvents (e.g., water) but miscible with chloroform and dichloromethane.

Spectroscopic Characterization

-

¹⁹F NMR: Expected δ ≈ -110 ppm for C4-F, distinguishable from C5-F (δ ≈ -105 ppm) due to differing ring electronic environments.

-

IR Spectroscopy: C-F stretching vibrations near 1,220–1,250 cm⁻¹ and C-Cl stretches at 750–780 cm⁻¹.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The 4-fluoro substituent activates the pyridine ring toward SNAr at positions ortho and para to the nitrogen. For example:

-

Ammonia Treatment: Yields 2,3-dichloro-4-aminopyridine at 100°C in ethanol.

-

Methoxide Substitution: Preferentially replaces chlorine at position 3 due to lower steric hindrance.

Cross-Coupling Reactions

Applications in Pharmaceutical and Agrochemical Development

Herbicidal Activity

Chloro-fluoropyridines exhibit pre-emergent herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials with analogs show IC₅₀ values of 10–50 µM against broadleaf weeds.

Comparison with Structural Analogs

2,3-Dichloro-5-fluoropyridine vs. 4-Fluoro Isomer

-

Electronic Effects: The 5-fluoro isomer’s fluorine is meta to nitrogen, creating a less electron-deficient ring compared to the 4-fluoro derivative.

-

Synthetic Accessibility: 5-Fluoro analogs are more commonly reported, suggesting higher stability during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume